Potency Attenuation in Sporothioether Derivatives
The antimicrobial activity of Sporothriolide is significantly attenuated upon derivatization with a 2-hydroxy-3-mercaptopropanoic acid moiety to form sporothioethers A and B. A direct head-to-head comparison in MIC assays reveals that the addition of this sulfur-containing group reduces the antifungal potency by up to 8-fold against Mucor hiemalis. This quantifies the functional loss in the 'deactivated' alkyl citrate derivatives and validates that the intact Sporothriolide scaffold is required for maximal potency [1].
| Evidence Dimension | Antifungal Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | Sporothriolide MIC = 4.2 μg/mL against Mucor hiemalis |
| Comparator Or Baseline | Sporothioether A/B Mixture MIC = 66.6 μg/mL against Mucor hiemalis |
| Quantified Difference | 15.9-fold higher MIC (approx. 16-fold lower potency) |
| Conditions | Broth microdilution assay against Mucor hiemalis (DSM 2656); cell density adjusted to 8 × 10^6 cells/mL |
Why This Matters
This data confirms that not all sporothriolide-derived metabolites are functionally equivalent; the parent compound must be specifically procured for optimal antifungal activity.
- [1] Heinemann, H., Becker, K., Schrey, H., Zeng, H., Stadler, M., & Cox, R. J. (2023). Sporothioethers: deactivated alkyl citrates from the fungus Hypomontagnella monticulosa. RSC Advances, 13(42), 29768-29772. View Source
